molecular formula C15H22F3N3O2 B6788054 N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide

Cat. No.: B6788054
M. Wt: 333.35 g/mol
InChI Key: PWIJUDFOVPFNDB-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoroethyl group, and two pyrrolidine rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O2/c16-15(17,18)12(10-3-4-10)19-14(23)21-8-5-11(9-21)13(22)20-6-1-2-7-20/h10-12H,1-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIJUDFOVPFNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(C2)C(=O)NC(C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoroethyl Group: This step may involve the use of trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base to form the trifluoroethyl intermediate.

    Coupling with Pyrrolidine Derivatives: The final steps involve coupling the cyclopropyl and trifluoroethyl intermediates with pyrrolidine derivatives using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow chemistry techniques and the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism by which N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropyl-2,2,2-trifluoroethyl)-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide: shares structural similarities with other compounds containing cyclopropyl, trifluoroethyl, and pyrrolidine groups.

    This compound: can be compared to other amide-containing compounds used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

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